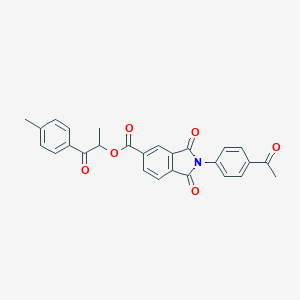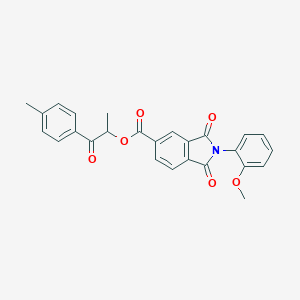
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,7-Trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as TAK-659 and belongs to the class of quinolinecarboxamides.
作用機序
The mechanism of action of TAK-659 involves the inhibition of several kinases, including BTK, FLT3, and JAK3. BTK is a crucial kinase involved in the development and progression of B-cell malignancies, while FLT3 and JAK3 are involved in the development and progression of several other types of cancers and autoimmune disorders. By inhibiting these kinases, TAK-659 can effectively suppress the growth and proliferation of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit several biochemical and physiological effects. It has been shown to effectively inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, TAK-659 has been shown to modulate the immune system by suppressing the activity of T-cells and B-cells. These effects have been observed in several preclinical studies and have shown promising results.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It exhibits potent inhibitory activity against several kinases, making it an attractive candidate for the treatment of several diseases. Additionally, TAK-659 has been shown to exhibit good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, there are also some limitations associated with TAK-659. It has been shown to exhibit off-target effects, which can lead to undesirable side effects. Additionally, the long-term safety and efficacy of TAK-659 are yet to be established.
将来の方向性
There are several future directions for the study of TAK-659. Firstly, further preclinical studies are required to establish the long-term safety and efficacy of TAK-659. Additionally, clinical trials are required to evaluate the effectiveness of TAK-659 in the treatment of cancer and autoimmune disorders. Furthermore, the development of novel analogs of TAK-659 with improved potency and selectivity is also an area of future research. Finally, the identification of biomarkers that can predict the response of patients to TAK-659 is also an area of active research.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It exhibits potent inhibitory activity against several kinases and has been investigated for its potential use in the treatment of cancer and autoimmune disorders. While there are several advantages associated with TAK-659, there are also some limitations, and further research is required to establish its long-term safety and efficacy.
合成法
The synthesis method of TAK-659 involves the reaction of 3-phenoxyaniline with 2-pyridinecarboxylic acid to form the intermediate product, which is then reacted with 2,7,7-trimethyl-5-oxo-4-(2-pyridyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield TAK-659. This method has been described in detail in the scientific literature and has been successfully replicated by several researchers.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases play a crucial role in the development and progression of several diseases, including cancer and autoimmune disorders. Thus, TAK-659 has been investigated for its potential use in the treatment of these diseases.
特性
製品名 |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C30H29N3O3 |
分子量 |
479.6 g/mol |
IUPAC名 |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-19-26(29(35)33-25-14-7-8-15-31-25)27(28-23(32-19)17-30(2,3)18-24(28)34)20-10-9-13-22(16-20)36-21-11-5-4-6-12-21/h4-16,27,32H,17-18H2,1-3H3,(H,31,33,35) |
InChIキー |
KNWTVQAZCYDKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)








![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)
